4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine

Lipophilicity Drug-likeness Permeability

4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine (CAS 651718-73-9) is a disubstituted 2-aminopyrimidine with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. Its systematic name under IUPAC conventions is 2-Pyrimidinamine, 4-methyl-N-(2-methylpropyl)-.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 651718-73-9
Cat. No. B12540732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine
CAS651718-73-9
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NCC(C)C
InChIInChI=1S/C9H15N3/c1-7(2)6-11-9-10-5-4-8(3)12-9/h4-5,7H,6H2,1-3H3,(H,10,11,12)
InChIKeyMMEPPKZGQRDHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine (CAS 651718-73-9): Procurement-Relevant Structural and Physicochemical Profile


4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine (CAS 651718-73-9) is a disubstituted 2-aminopyrimidine with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . Its systematic name under IUPAC conventions is 2-Pyrimidinamine, 4-methyl-N-(2-methylpropyl)- . The compound features a 4-methyl substituent on the pyrimidine ring and an N-isobutyl (2-methylpropyl) group attached to the exocyclic amine at position 2. The 2-aminopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors including imatinib, palbociclib, and ribociclib . This specific substitution pattern—combining a ring-activating 4-methyl group with a branched N-alkyl chain—creates a distinct physicochemical profile that differentiates it from both the straight-chain n-butyl isomer and the shorter-chain N-propyl analog in computed lipophilicity and polar surface area .

Why In-Class Substitution of 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine Can Compromise Research Reproducibility


Within the C8–C10 N-alkyl-4-methylpyrimidin-2-amine series, seemingly minor alkyl chain variations—such as substituting isobutyl for n-butyl or n-propyl—produce measurable differences in computed lipophilicity (ΔLogP up to ~0.9 units) and polar surface area (ΔPSA up to ~3.2 Ų) . These differences are not merely computational artifacts; in the broader 2-aminopyrimidine class, alkyl chain branching has been shown to influence membrane permeability, metabolic stability, and target binding kinetics [1]. Furthermore, the presence of the 4-methyl substituent modulates the electron density of the pyrimidine ring, affecting both hydrogen-bonding capacity at N1/N3 and susceptibility to oxidative metabolism at the C5 position—a key consideration for medicinal chemistry derivatization strategies [2]. Substituting this compound with an unbranched or shorter-chain analog without verifying equivalent performance therefore risks introducing uncontrolled variables in both biological assays and synthetic pathways.

Quantitative Differentiation Evidence: 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine vs. Closest Analogs


Computed Lipophilicity (LogP): Isobutyl Branching Confers ~0.5 Unit Higher LogP Than the n-Butyl Isomer

The computed octanol-water partition coefficient (XLogP3-AA) for 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine is 1.93, compared with 1.42 for the straight-chain N-butyl-4-methylpyrimidin-2-amine isomer . The branched isobutyl group produces a ~0.5 LogP unit increase despite identical molecular formula (C9H15N3) and molecular weight (165.24 g/mol), driven by the more compact hydrophobic surface area of the branched alkyl chain. This difference places the compound closer to the Lipinski-preferred LogP range of 1–3 for oral drug-like molecules [1].

Lipophilicity Drug-likeness Permeability

Polar Surface Area: Isobutyl Branching Reduces PSA by ~3.2 Ų Relative to Straight-Chain Analogs

The computed topological polar surface area (TPSA) for 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine is 37.81 Ų, compared with 41.04 Ų for both the N-butyl and N-propyl analogs . The ~3.2 Ų reduction is attributable to the more compact conformational ensemble of the branched isobutyl group, which shields the polar amine nitrogen more effectively than the extended straight-chain conformers. A PSA below 60 Ų is generally associated with good oral absorption, while PSA below 90 Ų correlates with blood-brain barrier penetration potential [1]; this compound's very low PSA of 37.81 Ų places it firmly within both favorable ranges.

Polar surface area Bioavailability Blood-brain barrier

Molecular Weight Differentiation from Shorter-Chain Analogs: 14 Da Heavier Than the N-Propyl Analog

With a molecular weight of 165.24 g/mol, 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine is 14 Da heavier than the N-propyl analog (151.21 g/mol, CAS 651718-70-6) and identical in mass to the n-butyl isomer . This molecular weight falls within the 'fragment' space (MW < 300 Da) defined by the Rule of Three for fragment-based lead discovery [1], yet its higher mass relative to the propyl analog provides additional hydrophobic contacts that may enhance binding affinity in target pockets with lipophilic sub-sites, without exceeding lead-likeness thresholds.

Fragment-based drug discovery Lead-likeness Molecular weight

4-Methyl Substitution Effect: Enhanced Ring Basicity vs. Unsubstituted N-Isobutylpyrimidin-2-amine

The 4-methyl substituent exerts a +I (inductive) electron-donating effect on the pyrimidine ring, increasing the basicity of the ring nitrogen atoms compared to the unsubstituted N-isobutylpyrimidin-2-amine (CAS 151389-99-0) [1]. This electronic modulation enhances the hydrogen-bond acceptor capacity of the N1 and N3 positions, a critical feature for kinase hinge-region binding where the 2-aminopyrimidine scaffold typically engages the backbone NH and carbonyl of the hinge residue [2]. The increased electron density at the ring nitrogens, combined with the steric shielding provided by the branched isobutyl group at the 2-amine position, may confer a differentiated kinase selectivity profile relative to analogs lacking the 4-methyl group.

Pyrimidine basicity Electronic effects Hydrogen bonding

Synthetic Tractability: C5 C–H Functionalization Enabled by the 2-Aminopyrimidine Directing Group

The N-(alkyl)pyrimidin-2-amine core, of which 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine is a representative member, has been demonstrated to undergo highly regioselective palladium-catalyzed C–H arylation and olefination at the C5 position [1]. This methodology enables late-stage diversification of the pyrimidine scaffold without requiring pre-functionalized starting materials. The combination of the 4-methyl group (which blocks one ortho position) and the N-isobutyl directing group creates a well-defined chemical space for selective C5 elaboration, distinguishing it from 4,6-disubstituted or 5-substituted pyrimidine analogs where the accessible diversification vectors differ [1].

C–H functionalization Late-stage diversification Medicinal chemistry

Important Caveat: Absence of Published Biological Activity Data for This Specific Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent literature (as of May 2026) did not identify any published IC₅₀, Kd, Ki, EC₅₀, MIC, or other quantitative biological activity data for 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine (CAS 651718-73-9) [1]. This compound appears in chemical vendor catalogs as a building block/screening compound but has not been the subject of dedicated pharmacological characterization in the peer-reviewed literature. In contrast, structurally related 4-methyl-N-alkylpyrimidin-2-amines with different alkyl chain lengths have been reported in PRMT inhibition assays (e.g., the 3-methylbutyl analog showing PRMT6 IC₅₀ = 46 nM in a baculovirus expression system [2]). The absence of data for the isobutyl variant represents both a risk (unvalidated pharmacology) and an opportunity (novel chemical space for primary screening).

Data availability Screening Risk assessment

Recommended Application Scenarios for 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine Based on Available Evidence


Fragment-Based and High-Throughput Screening Libraries Targeting Kinase or PRMT Families

With a molecular weight of 165.24 g/mol, LogP of 1.93, and PSA of 37.81 Ų, this compound satisfies both Rule of Three (fragment) and Rule of Five (lead-like) criteria . The 2-aminopyrimidine core is a validated kinase hinge-binding motif [1], and close structural analogs have demonstrated nanomolar inhibitory activity against PRMT family enzymes (PRMT6 IC₅₀ = 46 nM for the 3-methylbutyl analog) [2]. This compound is rationally suited for inclusion in target-agnostic screening decks or kinase/PRMT-focused compound libraries, where its unvalidated status may actually be advantageous for identifying novel intellectual property positions.

Synthetic Building Block for Late-Stage C5 Diversification in Medicinal Chemistry

The N-alkylpyrimidin-2-amine scaffold undergoes regioselective Pd-catalyzed C–H functionalization at the C5 position, enabling direct arylation or olefination without pre-functionalization [3]. With the 4-position blocked by the methyl group and the N-isobutyl group serving as a directing group, this compound offers a single, well-defined diversification vector at C5. This contrasts with unsubstituted or symmetrically substituted pyrimidines where regioselectivity must be controlled through other means, potentially simplifying SAR exploration campaigns by one to two synthetic steps per analog.

Physicochemical Comparator in LogP- and PSA-Dependent ADME Profiling Studies

The computed LogP of 1.93 and PSA of 37.81 Ų represent a specific point in physicochemical space—more lipophilic than the n-propyl analog (LogP 1.03) and with lower PSA than both straight-chain comparators (41.04 Ų) . This compound can serve as a well-defined probe to isolate the effect of alkyl chain branching (isobutyl vs. n-butyl) on membrane permeability, metabolic stability, or plasma protein binding within a matched molecular pair (MMP) analysis framework, where the only variable is chain topology at constant molecular formula.

Chemical Probe Precursor for CNS-Targeted Programs Requiring Low PSA

With a PSA of 37.81 Ų—well below both the 60 Ų oral absorption threshold and the 90 Ų blood-brain barrier penetration threshold [4]—this compound possesses physicochemical attributes associated with CNS drug-likeness. Combined with its modest molecular weight (165.24 g/mol) and favorable LogP (1.93), it represents a suitable starting scaffold for CNS-targeted medicinal chemistry optimization, particularly when elaborated with substituents that maintain the low PSA profile while introducing target-specific binding interactions.

Quote Request

Request a Quote for 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.